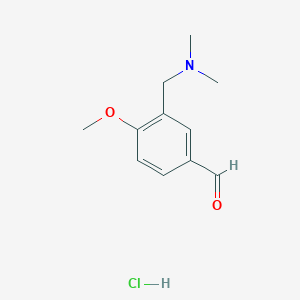

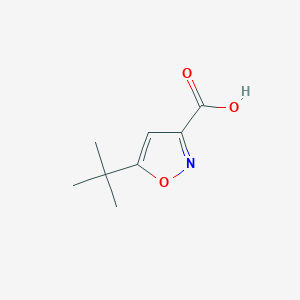

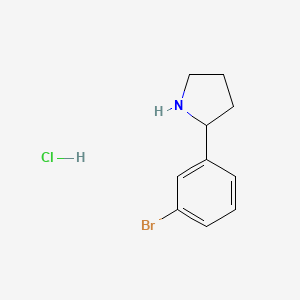

![molecular formula C9H9N3S B1286354 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine CAS No. 952958-80-4](/img/structure/B1286354.png)

5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine is a derivative of thieno[2,3-d]pyrimidin-4-amine, which is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and material science. The thieno[2,3-d]pyrimidin-4-amine scaffold is a core structure in various synthesized compounds that have been explored for their chemical and biological properties.

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidin-4-amine derivatives has been achieved through various methods. One approach involves a one-pot four-component synthesis via sequential Gewald/cyclocondensation reactions, which provides an efficient route to these compounds . Another method includes the use of aza-Wittig reactions followed by treatment with amines or phenols to yield substituted derivatives . Additionally, a three-step reaction sequence involving Knoevenagel condensation, the Gewald method, and the use of formamidine acetate has been developed for the synthesis of 5-arylthieno[2,3-d]pyrimidin-4-amines .

Molecular Structure Analysis

The molecular structure of thieno[2,3-d]pyrimidin-4-amine derivatives can be confirmed through various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and CHN analysis . X-ray crystallography has also been employed to determine the structure of specific derivatives, providing insight into the molecular conformation and the arrangement of substituents around the thieno[2,3-d]pyrimidin core .

Chemical Reactions Analysis

Thieno[2,3-d]pyrimidin-4-amines can undergo further chemical transformations to yield a variety of polyheterocyclic systems. For instance, the introduction of a 3,5-dimethyl-1H-pyrazol-1-yl moiety has been shown to significantly influence the biological activity of these compounds . Additionally, the presence of reactive functional groups such as chloro substituents on the pyrimidine ring allows for further derivatization through intramolecular amide addition reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine and its analogs are influenced by the nature of the substituents and the overall molecular structure. These properties are crucial for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent. The solubility, melting point, and stability of these compounds can be tailored through synthetic modifications, as demonstrated in the synthesis of diverse libraries of derivatives .

Scientific Research Applications

Synthesis and Fungicidal Properties

A study elaborates on the synthesis route for derivatives of pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, indicating fungicidal properties. The synthesis involves reactions of 4,6-dichloro-2-methylthiopyrimidine-5-carbonitrile with amines and methyl glycinate, showcasing a potential for agricultural applications (Tumkevičius, Urbonas, & Vainilavicius, 2000).

Antiproliferative Activity

Another significant application is in the field of cancer research, where derivatives have been synthesized and evaluated for their antiproliferative activity against human breast cancer (MCF-7) and mouse fibroblast nonmalignant (L929) cell lines. The structural, concentration, and time-dependent activation of these compounds suggests their use as potential anticancer agents (Atapour-Mashhad et al., 2017).

Antimicrobial Activity

The synthesis of new pyrimidines has also shown preliminary antimicrobial activity, indicating their potential in combating bacterial and fungal infections. This includes the synthesis of derivatives like pyrido[2,3-d]pyrimidin-4-amines and their evaluation against various microbial strains, highlighting the broad scope of these compounds in medicinal chemistry for developing new antimicrobials (El-Gazzar, Aly, Zaki, & Hafez, 2008).

Microtubule Targeting Agents

Furthermore, research has identified derivatives as potent apoptosis inducers and microtubule targeting agents. These compounds have been evaluated for their efficacy in inhibiting tubulin polymerization, showcasing their potential in the development of novel therapies for cancer, particularly in overcoming drug resistance mechanisms (Kemnitzer et al., 2009).

properties

IUPAC Name |

5-cyclopropylthieno[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c10-8-7-6(5-1-2-5)3-13-9(7)12-4-11-8/h3-5H,1-2H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGBVWDPJRAVMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC3=NC=NC(=C23)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Cyclopropylthieno[2,3-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

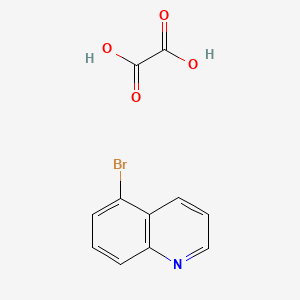

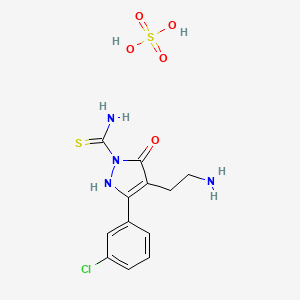

![2-((1H-Benzo[d]imidazol-2-yl)methoxy)ethanamine dihydrochloride](/img/structure/B1286276.png)

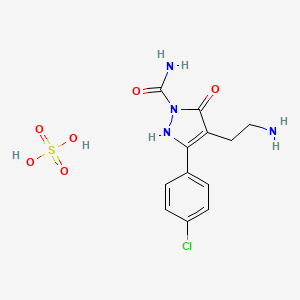

![Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride](/img/structure/B1286284.png)